molecular formula C15H13ClO3 B6406674 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid CAS No. 1261927-89-2

3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid

Cat. No.: B6406674
CAS No.: 1261927-89-2
M. Wt: 276.71 g/mol
InChI Key: XCXLWMHGCVCTSF-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methoxy substituent on the benzene ring, which contributes to its unique chemical properties

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-11(4-3-5-12(9)15(17)18)10-6-7-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXLWMHGCVCTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691042
Record name 3'-Chloro-4'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-89-2
Record name 3'-Chloro-4'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-chloro-4-methoxybenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a less substituted benzene ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 3-(4-hydroxy-3-methoxyphenyl)-2-methylbenzoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)-2-methylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy substituents influence its binding affinity and reactivity with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methoxyphenyl)propionic acid
  • 3-(3-Chloro-4-methoxyphenyl)acetic acid
  • 3-(3-Chloro-4-methoxyphenyl)benzoic acid

Uniqueness

3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid is unique due to the presence of both chloro and methoxy groups on the benzene ring, which imparts distinct chemical properties. Its specific substitution pattern and the presence of a carboxylic acid group make it a versatile compound for various chemical transformations and applications.

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